Endrin ketone

Overview

Description

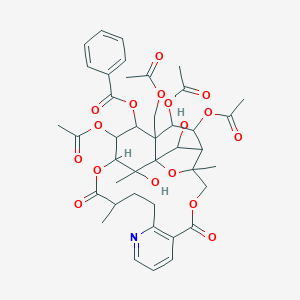

Endrin ketone is a solid, white, almost odorless substance . It was used as a pesticide to control insects, rodents, and birds . It is a saturated 3-carbon aldehyde and is a structural isomer of acetone .

Synthesis Analysis

Endrin ketone is a degradation product of Endrin . It is formed when Endrin is exposed to light . The synthesis of Endrin ketone has been studied in the context of pesticide residue analysis .

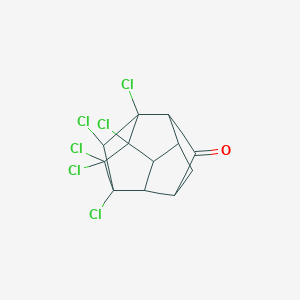

Molecular Structure Analysis

The molecular weight of Endrin ketone is 380.9093 and its chemical formula is C12H8Cl6O . It is a colorless to tan, crystalline solid with a mild, chemical odor .

Chemical Reactions Analysis

Endrin and DDT are known to degrade excessively in gas chromatographic analysis, especially at the inlet. When the inertness of the GC flow path is not well controlled, active sites can initiate degradation so that endrin decomposes to endrin aldehyde (EA) and endrin ketone (EK), and DDT degrades to DDE and DDD .

Physical And Chemical Properties Analysis

Endrin ketone is a colorless to tan, crystalline solid with a mild, chemical odor . It has a molecular weight of 380.9 . It is insoluble in water and has a low vapor pressure .

Scientific Research Applications

Pesticide in Agriculture

Endrin ketone was developed by Shell and Velsicol Chemical Corporation in 1950 . It was primarily used as an insecticide, sprayed on the leaves of cotton and grain crops . It was also used to control rodents like mice and voles .

Rodenticide and Piscicide

Apart from its use as an insecticide, Endrin ketone was also utilized as a rodenticide and piscicide . This means it was used to control rodents and fish populations.

Environmental Impact

Endrin ketone appears in the environment as either endrin aldehyde or endrin ketone and is mostly found in the bottom sediments of water bodies . It has a half-life of 12 years in soil . Its persistence in the environment and bioaccumulative abilities have raised concerns about its long-term ecological consequences .

Toxicity to Aquatic Life

Endrin ketone is toxic to fishes . For instance, sheepshead minnows hatched early and perished on the ninth day after being exposed to high amounts of endrin in the water .

Human Health Concerns

The major route of exposure for the general human population is through food, although current dietary consumption estimates are below the acceptable levels set by international health authorities . Endrin exposure can occur by inhalation, ingestion of compounds containing the chemical, or skin contact . Once within the body, it can be deposited in fat and serve as a neurotoxic on the central nervous system, causing convulsions, seizures, and even death .

Analytical Reference Standard

Endrin ketone may be used as an analytical reference standard for the determination of the analyte in environmental samples, water samples, vegetation samples, and dairy samples by various chromatographic techniques .

Safety and Hazards

Future Directions

Endrin ketone is a persistent organic pollutant and for this reason, it is banned in many countries . In the environment, endrin exists as either endrin aldehyde or endrin ketone and can be found mainly in bottom sediments of bodies of water . Future research may focus on the environmental impact of Endrin ketone and methods for its safe disposal.

Mechanism of Action

Target of Action

Endrin ketone, a derivative of endrin, primarily targets the neurological and hepatic systems . The neurological system is affected due to the compound’s neurotoxic properties, which can lead to convulsions and seizures . The hepatic system is another sensitive target, with exposure potentially leading to liver disease .

Mode of Action

For instance, it can cause neurotoxic effects, leading to convulsions and seizures .

Biochemical Pathways

It is known that endrin ketone can interfere with normal cellular functions, leading to adverse health effects .

Pharmacokinetics

Endrin ketone is primarily distributed to fat tissues . The major biotransformation product of endrin is anti-12-hydroxyendrin and the corresponding sulfate and glucuronide metabolites . Endrin ketone is excreted in urine and feces . No studies were found that described the toxicokinetics of endrin ketone .

Result of Action

The molecular and cellular effects of endrin ketone’s action are primarily observed in the neurological and hepatic systems . Neurological effects can include convulsions and seizures, while hepatic effects can lead to liver disease . These effects are likely due to the compound’s interference with normal cellular functions .

Action Environment

The action of endrin ketone can be influenced by various environmental factors. For instance, endrin ketone is produced when endrin is exposed to light . The persistence of endrin in the environment depends highly on local conditions . Some estimates indicate that endrin can stay in soil for over 10 years . Furthermore, endrin ketone has been found in at least 37 sites of the current or former sites on the National Priorities List (NPL), indicating that environmental contamination can influence the compound’s action .

properties

IUPAC Name |

1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl6O/c13-8-9(14)6-2-1-3(7(6)19)4-5(2)11(9,16)12(17,18)10(4,8)15/h2-6,8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHZFAQWVKBTSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C4C1C(=O)C2C5(C3(C(C4(C5Cl)Cl)(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866345 | |

| Record name | 3b,4,5,6,6,6a-Hexachlorodecahydro-3H-2,5,7-(methanetriyl)cyclopenta[a]pentalen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Cerilliant MSDS] | |

| Record name | Endrin ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Endrin ketone | |

CAS RN |

53494-70-5, 7378-10-1 | |

| Record name | Endrin ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053494705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122236 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 53494-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

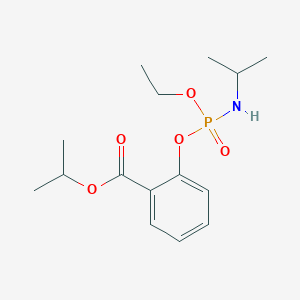

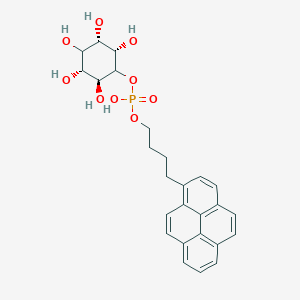

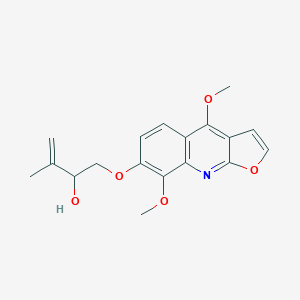

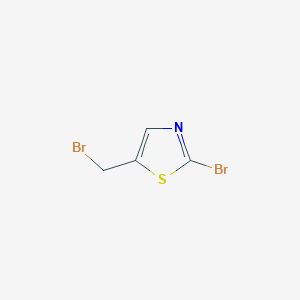

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylimidazo[1,5-a]pyrazine](/img/structure/B150156.png)